![molecular formula C21H16N2O2S2 B2365397 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950383-21-8](/img/structure/B2365397.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide” are not documented in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The specific physical and chemical properties of “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide” are not available in the sources I found .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
A variety of compounds structurally similar to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide have been synthesized and studied for their potential antibacterial and antifungal activities. For instance, studies have shown that derivatives of thiazole carboxamides exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, as well as notable antifungal activities (Palkar et al., 2017), (Mhaske et al., 2011), (Babu et al., 2013).
Anticancer Activities
Some of the compounds closely related to the targeted molecule have demonstrated potential anticancer activities. For instance, thiazole derivatives have shown inhibitory effects on the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017). Additionally, certain thiazole carboxamides have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, indicating their potential use in chemotherapy (Govindaraj et al., 2021).
Chemosensors
Compounds with a similar structure have been used as chemosensors, particularly for detecting cyanide anions. For example, coumarin benzothiazole derivatives have been synthesized and found to be effective in recognizing cyanide anions, displaying a change in color and fluorescence properties upon detection (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-13-6-8-14(9-7-13)10-16-12-22-21(26-16)23-19(24)18-11-15-4-2-3-5-17(15)20(25)27-18/h2-9,11-12H,10H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHONSBILDKNJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

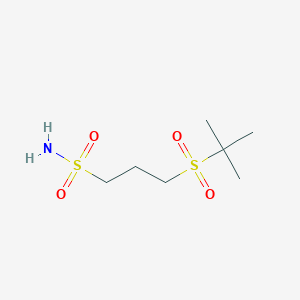
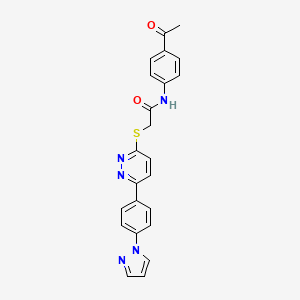
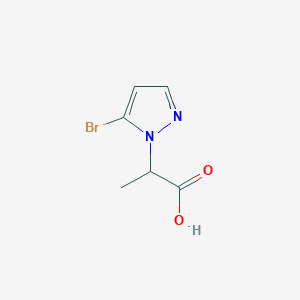
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)
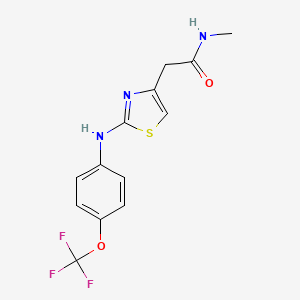
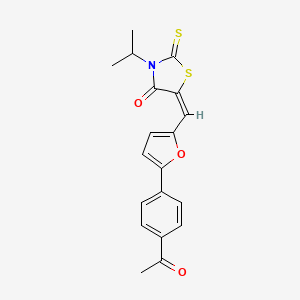
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)
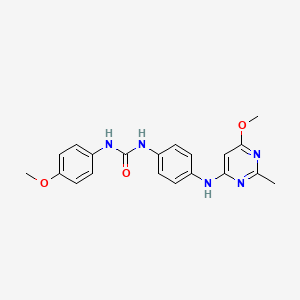

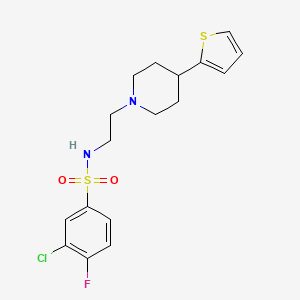
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)